An In-Depth Technical Guide to the Physicochemical Properties of (R)-(-)-Phenylephrine HCl for Research Applications
An In-Depth Technical Guide to the Physicochemical Properties of (R)-(-)-Phenylephrine HCl for Research Applications
Introduction
(R)-(-)-Phenylephrine hydrochloride (HCl), a synthetic sympathomimetic amine, is a cornerstone pharmacological tool for researchers investigating the adrenergic system.[1][2] Structurally related to epinephrine, it functions as a potent and selective agonist for α1-adrenergic receptors, making it indispensable for studies in cardiovascular physiology, neuroscience, and drug development.[3] Its primary research application lies in its ability to induce vasoconstriction, allowing for the controlled study of blood pressure regulation and the functional response of smooth muscle tissue.[4] This guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling considerations for (R)-(-)-Phenylephrine HCl, designed to equip researchers with the technical knowledge required for its effective and reliable use in a laboratory setting.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of (R)-(-)-Phenylephrine HCl is critical for accurate experimental design, from solution preparation to data interpretation. These properties dictate its behavior in various solvent systems and its stability under different laboratory conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₃NO₂ · HCl | [5] |
| Molecular Weight | 203.67 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4][6][7] |
| Melting Point | 143-145 °C | [4] |
| Specific Optical Rotation | -45.5° to -47° (c=1 or 2 in H₂O) | [4][8] |
| pKa | pK₁: 8.77; pK₂: 9.84 (at 25°C) | [4][8] |
| LogP | -0.31 | [4][8][9] |
| UV Maximum (λmax) | In Methanol: ~203 nm, 216 nm, 276 nm | [10] |
| In 0.1 M NaOH: ~237 nm, 291 nm | [11] | |
| pH | 4.5 - 5.5 (1% aqueous solution) | [4][6] |
Solubility Profile
The hydrochloride salt form of Phenylephrine significantly enhances its aqueous solubility, a key factor for preparing stock solutions and buffers for in vitro and in vivo experiments.[12]
| Solvent | Solubility | Source(s) |
| Water | Freely soluble (≥100 mg/mL) | [1][4][6][8] |
| Ethanol (95-96%) | Freely soluble (~25 mg/mL) | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | |
| Dimethylformamide (DMF) | Soluble (~20 mg/mL) | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble (~5 mg/mL) | |
| Diethyl Ether | Practically insoluble | [6] |
Note: For organic solvents, it is recommended to purge the solvent with an inert gas, as the phenolic group is susceptible to oxidation.
Pharmacological Profile: Mechanism of Action
(R)-(-)-Phenylephrine HCl exerts its biological effects by selectively binding to and activating α1-adrenergic receptors.[3] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Upon agonist binding, a conformational change activates the Gq protein, initiating a well-defined intracellular signaling cascade. This pathway is fundamental to the physiological responses observed, such as smooth muscle contraction.
α1-Adrenergic Receptor Signaling Pathway
-
Binding & Activation: Phenylephrine binds to the α1-adrenoceptor.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
PLC Activation: The Gαq-GTP complex dissociates and activates Phospholipase C (PLC).
-
PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to a cellular response (e.g., smooth muscle contraction).
Caption: α1-Adrenergic receptor signaling cascade initiated by Phenylephrine.
Analytical Methodologies for Research
Accurate quantification and purity assessment are essential for the validation of experimental results. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two common and reliable methods.
Protocol 1: Quantitative Analysis by UV-Vis Spectrophotometry
This method provides a rapid and cost-effective way to determine the concentration of Phenylephrine HCl in solution by measuring its absorbance of UV light. The choice of solvent is critical as it influences the λmax.[10][11]
Causality: The method's validity rests on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte in the solution. A calibration curve constructed from standards of known concentration is required for accurate quantification.
Caption: Workflow for quantitative analysis using UV-Vis Spectrophotometry.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which Phenylephrine HCl is highly soluble, such as methanol or water.[10]
-
Preparation of Stock Solution: Accurately weigh ~10 mg of Phenylephrine HCl and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 20, 30, 40, 50 µg/mL).[10]
-
Wavelength Determination (λmax): Using a spectrophotometer, scan one of the mid-range standards (e.g., 30 µg/mL) across the UV range (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For methanol, a peak is expected around 276 nm.
-
Calibration Curve Generation: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance (y-axis) versus concentration (x-axis). A linear regression should yield a correlation coefficient (r²) ≥ 0.999.[10]
-
Sample Analysis: Dilute the unknown sample to fall within the concentration range of the calibration curve and measure its absorbance at λmax.
-
Concentration Calculation: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
Protocol 2: Purity and Assay by Reverse-Phase HPLC (RP-HPLC)
HPLC is a superior method for both quantifying Phenylephrine HCl and assessing its purity by separating it from potential impurities and degradation products.[13]
Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
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